molecular formula C11H9F2NO4S2 B2552529 Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate CAS No. 477889-77-3

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate

Cat. No.: B2552529
CAS No.: 477889-77-3
M. Wt: 321.31
InChI Key: PQOYPMUZYXIQPF-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst. One common method includes the use of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) as a catalyst . The reaction conditions often involve room temperature and ethanol as the solvent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the difluoroacetate group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO4S2/c1-2-18-9(15)11(12,13)20(16,17)10-14-7-5-3-4-6-8(7)19-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOYPMUZYXIQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)S(=O)(=O)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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